molecular formula C9H11BrO B13575834 2-(2-Bromo-5-methylphenyl)ethanol

2-(2-Bromo-5-methylphenyl)ethanol

Cat. No.: B13575834
M. Wt: 215.09 g/mol
InChI Key: HXHFPLLPFMVPFV-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methylphenyl)ethanol is an organic compound with the molecular formula C9H11BrO. It is a derivative of phenylethanol, where the phenyl ring is substituted with a bromine atom at the second position and a methyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methylphenyl)ethanol typically involves the bromination of 5-methylphenylethanol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methylphenyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Bromo-5-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methylphenyl)ethanol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-5-methylphenyl)ethanol is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

2-(2-bromo-5-methylphenyl)ethanol

InChI

InChI=1S/C9H11BrO/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,6,11H,4-5H2,1H3

InChI Key

HXHFPLLPFMVPFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)CCO

Origin of Product

United States

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